3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one
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Overview
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidinone ring
Mechanism of Action
Target of Action
The primary target of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been shown to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, changing the shape of the transporters and reducing their activity.
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting cellular processes that rely on nucleotide synthesis and adenosine regulation.
Result of Action
The molecular effect of the compound’s action is the inhibition of ENTs, leading to reduced nucleoside transport. This can have various cellular effects, depending on the specific roles of nucleosides in the cells affected. For example, it could potentially affect nucleotide synthesis and adenosine regulation, impacting processes such as DNA replication, RNA transcription, and cellular signaling .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric modulation .
Cellular Effects
Studies on similar compounds suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one can vary with different dosages in animal models. While specific studies on this compound are lacking, research on similar compounds has shown threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection followed by selective intramolecular cyclization yields piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar organic synthesis routes involving cyclization and protection-deprotection steps, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[(4-(2-Fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a similar piperazine and fluorophenyl structure, used as an ENT inhibitor.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
Uniqueness
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties, particularly its selectivity for ENT2 inhibition.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-17-7-6-14(15(17)20)19-10-8-18(9-11-19)13-5-3-2-4-12(13)16/h2-5,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJDQWFXFOFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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